molecular formula C13H17N5O5 B13133360 2-(4-Acetylpiperazin-1-yl)-N'-((5-nitrofuran-2-yl)methylene)acetohydrazide

2-(4-Acetylpiperazin-1-yl)-N'-((5-nitrofuran-2-yl)methylene)acetohydrazide

Cat. No.: B13133360
M. Wt: 323.30 g/mol
InChI Key: IOYQQPACAXCJIN-RIYZIHGNSA-N
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Description

2-(4-Acetylpiperazin-1-yl)-N’-((5-nitrofuran-2-yl)methylene)acetohydrazide is a synthetic organic compound that belongs to the class of hydrazides. This compound is characterized by the presence of a piperazine ring, an acetyl group, and a nitrofuran moiety. It is of interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Acetylpiperazin-1-yl)-N’-((5-nitrofuran-2-yl)methylene)acetohydrazide typically involves the following steps:

    Formation of the hydrazide: The starting material, acetohydrazide, is reacted with 5-nitrofuran-2-carbaldehyde under reflux conditions in the presence of a suitable solvent such as ethanol. This results in the formation of the intermediate hydrazone.

    Acetylation: The intermediate hydrazone is then reacted with 4-acetylpiperazine in the presence of a base such as triethylamine. The reaction is typically carried out at room temperature to yield the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-(4-Acetylpiperazin-1-yl)-N’-((5-nitrofuran-2-yl)methylene)acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The nitrofuran moiety can be oxidized to form corresponding nitro derivatives.

    Reduction: The nitrofuran ring can be reduced to an amine derivative.

    Substitution: The acetyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or catalytic hydrogenation can be employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial and anticancer activities.

    Medicine: Explored as a potential therapeutic agent for various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-Acetylpiperazin-1-yl)-N’-((5-nitrofuran-2-yl)methylene)acetohydrazide involves its interaction with specific molecular targets:

    Molecular Targets: The compound may target enzymes or receptors involved in microbial or cancer cell proliferation.

    Pathways Involved: It may interfere with DNA synthesis, protein synthesis, or cell signaling pathways, leading to the inhibition of cell growth and proliferation.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Acetylpiperazin-1-yl)-N’-((5-nitrobenzylidene)acetohydrazide: Similar structure with a benzylidene moiety instead of a furan ring.

    2-(4-Acetylpiperazin-1-yl)-N’-((5-nitrothiophen-2-yl)methylene)acetohydrazide: Similar structure with a thiophene ring instead of a furan ring.

Uniqueness

2-(4-Acetylpiperazin-1-yl)-N’-((5-nitrofuran-2-yl)methylene)acetohydrazide is unique due to the presence of the nitrofuran moiety, which imparts distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for further research and development.

Properties

Molecular Formula

C13H17N5O5

Molecular Weight

323.30 g/mol

IUPAC Name

2-(4-acetylpiperazin-1-yl)-N-[(E)-(5-nitrofuran-2-yl)methylideneamino]acetamide

InChI

InChI=1S/C13H17N5O5/c1-10(19)17-6-4-16(5-7-17)9-12(20)15-14-8-11-2-3-13(23-11)18(21)22/h2-3,8H,4-7,9H2,1H3,(H,15,20)/b14-8+

InChI Key

IOYQQPACAXCJIN-RIYZIHGNSA-N

Isomeric SMILES

CC(=O)N1CCN(CC1)CC(=O)N/N=C/C2=CC=C(O2)[N+](=O)[O-]

Canonical SMILES

CC(=O)N1CCN(CC1)CC(=O)NN=CC2=CC=C(O2)[N+](=O)[O-]

Origin of Product

United States

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